![molecular formula C14H16N2O B14790212 2-Benzyl-1,3-diazaspiro[4.4]non-2-en-4-one](/img/structure/B14790212.png)
2-Benzyl-1,3-diazaspiro[4.4]non-2-en-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Benzyl-1,3-diazaspiro[44]non-2-en-4-one is a spirocyclic compound characterized by a unique structure that includes a benzyl group attached to a diazaspiro ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-1,3-diazaspiro[4.4]non-2-en-4-one typically involves complex organic reactions. One common method starts with the nucleophilic displacement of a suitable precursor, followed by hydrolytic cyclization and carbonyl reduction. For instance, starting from malononitrile, the compound can be synthesized through a series of steps including nucleophilic displacement, hydrolytic cyclization, and carbonyl reduction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of scaling up laboratory synthesis methods, such as optimizing reaction conditions and using continuous flow reactors, can be applied to produce this compound on a larger scale.
化学反应分析
Types of Reactions
2-Benzyl-1,3-diazaspiro[4.4]non-2-en-4-one undergoes various types of chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
科学研究应用
2-Benzyl-1,3-diazaspiro[4.4]non-2-en-4-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity
作用机制
The mechanism by which 2-Benzyl-1,3-diazaspiro[4.4]non-2-en-4-one exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s unique structure allows it to fit into specific binding sites, thereby modulating the activity of its targets. The pathways involved can vary depending on the specific application, but they often include signal transduction pathways and metabolic processes .
相似化合物的比较
Similar Compounds
- 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one
- 2-Propyl-1,3-diazaspiro[4.4]non-1-en-4-one
Uniqueness
2-Benzyl-1,3-diazaspiro[4.4]non-2-en-4-one is unique due to its benzyl group, which imparts specific chemical properties and reactivity. This distinguishes it from similar compounds that may have different alkyl groups, such as butyl or propyl, which can affect their reactivity and applications .
属性
分子式 |
C14H16N2O |
|---|---|
分子量 |
228.29 g/mol |
IUPAC 名称 |
2-benzyl-1,3-diazaspiro[4.4]non-1-en-4-one |
InChI |
InChI=1S/C14H16N2O/c17-13-14(8-4-5-9-14)16-12(15-13)10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,15,16,17) |
InChI 键 |
VSGXCHUAHRVCPL-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2(C1)C(=O)NC(=N2)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


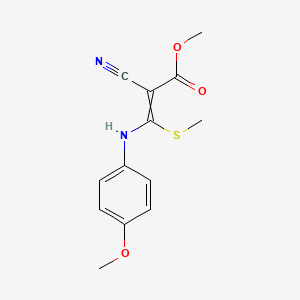
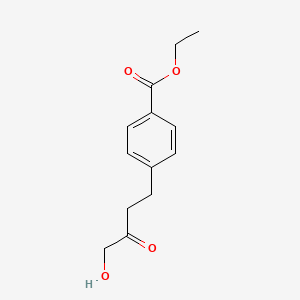
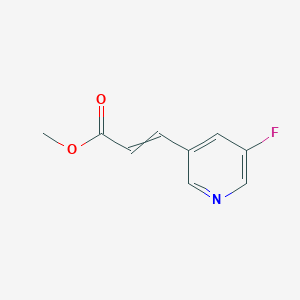
![1-[1-(3-Aminophenyl)-3-Tert-Butyl-1h-Pyrazol-5-Yl]-3-[4-(Quinazolin-4-Ylamino)phenyl]urea](/img/structure/B14790154.png)
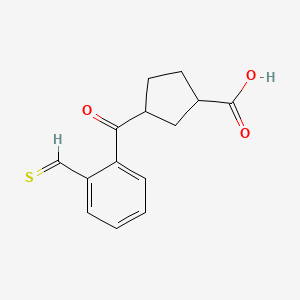
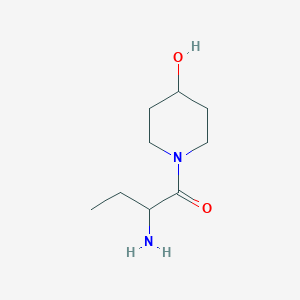
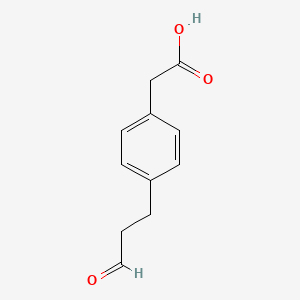
![Diisopropyl{1-[(S)-2,6-dimethyl-3,5-dioxa-4-phospha-cyclohepta(2,1-a;3,4-a')di-naphtalen-4-yl]-3-methyl-2-indolyl}phosphine](/img/structure/B14790187.png)
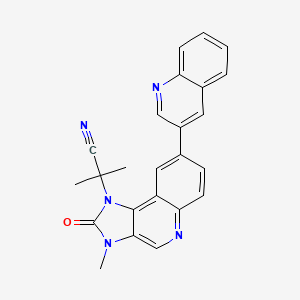

![tert-butyl N-[1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B14790206.png)
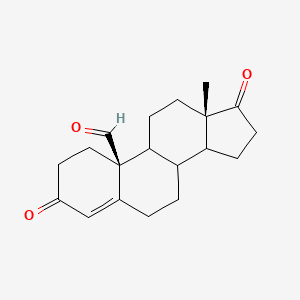
![N-{1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}benzamide](/img/structure/B14790219.png)
![6-bromo-N-[1-(4-fluorophenyl)ethyl]-3-nitroquinolin-4-amine](/img/structure/B14790229.png)
